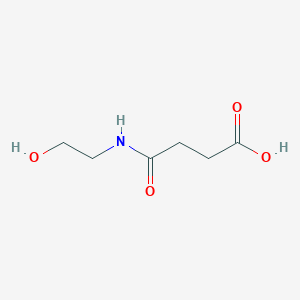
2-Furyl(methylamino)acetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furyl(methylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. This compound is characterized by the presence of a furan ring, a nitrile group, and a methylamino group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride typically involves the reaction of furfural with methylamine and hydrogen cyanide. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:
- Furfural + Methylamine + Hydrogen Cyanide → 2-Furyl(methylamino)acetonitrile
- 2-Furyl(methylamino)acetonitrile + Hydrochloric Acid → this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furyl(methylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furan derivatives.
- Reduction : The nitrile group can be reduced to form amines.
- Substitution : The methylamino group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
- Substitution : Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
- Oxidation : Furan derivatives such as furfural and furoic acid.
- Reduction : Amines such as 2-Furyl(methylamino)ethanol.
- Substitution : Various substituted furan derivatives.
Applications De Recherche Scientifique
2-Furyl(methylamino)acetonitrile hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
- Biology : It serves as a building block for the synthesis of biologically active molecules.
- Medicine : It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties .
- Industry : It is used in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Furyl(methylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and nitrile group are key functional groups that participate in various biochemical reactions. The compound can inhibit the synthesis of inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Aminoacetonitrile : An organic compound with the formula H2N−CH2−C≡N .
- 2-(Methylamino)acetonitrile : A structurally related compound with similar functional groups .
Uniqueness: 2-Furyl(methylamino)acetonitrile hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring, nitrile group, and methylamino group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
IUPAC Name |
2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCKUSPZVATEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CO1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24026-94-6 |
Source


|
| Record name | 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24026-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC140825 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(methylamino)furan-2-acetonitrile, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)




![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

